N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide
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Overview
Description
N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide is an organic compound with a complex structure incorporating thiophene and imidazole rings. These structural motifs are known for their versatility and functionality in various chemical and biological applications.
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can undergo various reactions, including electrophilic substitution reactions . Mechanistically, an iminyl radical can initially generate by a single-electron-transfer (SET) process. This radical undergoes regioselective C–C bond cleavage through β-elimination and produces an alkyl radical, which is added to enaminothione to result in new radicals .
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties, suggesting they interact with multiple biochemical pathways . For example, they have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Pharmacokinetics
It’s known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives, it’s likely that the compound has multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Thiophene-based analogs are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Thiophene-based analogs have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene-based analogs are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes: To synthesize N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide, a multistep synthetic procedure is typically employed. The process generally begins with the construction of the thiophene and imidazole cores, which are then linked together through a series of nucleophilic substitution and coupling reactions.
Reaction Conditions: Key steps in the synthesis may involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate precursors, facilitating nucleophilic attacks. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to dissolve reactants and stabilize reaction intermediates.
Industrial Production Methods: For industrial-scale production, continuous flow chemistry techniques might be employed to enhance efficiency and yield. This method allows for precise control of reaction conditions, such as temperature and pressure, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide can undergo various reactions, including:
Oxidation: Formation of sulfoxides or sulfones from thiophene rings.
Reduction: Conversion of carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution at the thiophene ring.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) facilitate reduction reactions.
Substitution reactions often employ catalysts like palladium on carbon (Pd/C) for hydrogenation or transition metal complexes for cross-coupling reactions.
Major Products: Oxidation leads to the formation of thiophene sulfoxides or sulfones, while reduction can yield alcohol or amine derivatives. Substitution reactions primarily modify the thiophene or imidazole rings, introducing new functional groups or substituents.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, useful in materials science for developing conductive polymers and organic semiconductors.
Biology: In biological research, its imidazole ring can be exploited for enzyme inhibition studies, given the ring's known interactions with enzyme active sites.
Medicine: Potential medical applications include the development of novel pharmaceuticals targeting specific enzymes or receptors, leveraging the compound's structural similarities to biologically active molecules.
Industry: Industrially, the compound can be utilized in the synthesis of specialty chemicals and as a precursor for the production of advanced materials with unique electronic properties.
Comparison with Similar Compounds
N-(2-thiophen-2-ylethyl)thiophene-3-carboxamide
2-(thiophen-2-yl)-1H-imidazole
Thiophene-3-carboxamide derivatives
Uniqueness: N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide stands out due to its combined thiophene and imidazole moieties, offering a unique blend of electronic properties and biological activity not found in simpler analogs.
Properties
IUPAC Name |
N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c18-14(10-4-7-19-9-10)15-5-3-13-16-8-11(17-13)12-2-1-6-20-12/h1-2,4,6-9H,3,5H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDUAFBKUJHDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(N2)CCNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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